molecular formula C11H22O6 B14755481 Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside CAS No. 168081-53-6

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside

Cat. No.: B14755481
CAS No.: 168081-53-6
M. Wt: 250.29 g/mol
InChI Key: ZYGZAHUNAGVTEC-NZFPMDFQSA-N
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Description

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is a derivative of glucose, specifically a methylated form of alpha-D-glucopyranoside. This compound is characterized by the presence of four methoxy groups attached to the glucose ring, making it highly methylated. It is commonly used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside can be synthesized through the methylation of alpha-D-glucopyranoside. The process involves the use of methyl iodide and silver oxide in a basic solution, typically dimethylformamide, to achieve the methylation of the hydroxyl groups on the glucose ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The methoxy groups enhance its stability and solubility, allowing it to effectively participate in biochemical reactions. The compound can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is unique due to its high degree of methylation, which imparts distinct chemical and physical properties. This makes it particularly useful in studies requiring stable and soluble carbohydrate derivatives .

Properties

CAS No.

168081-53-6

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane

InChI

InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11+/m1/s1

InChI Key

ZYGZAHUNAGVTEC-NZFPMDFQSA-N

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC)OC)OC

Canonical SMILES

COCC1C(C(C(C(O1)OC)OC)OC)OC

Origin of Product

United States

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